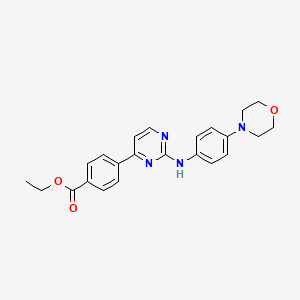

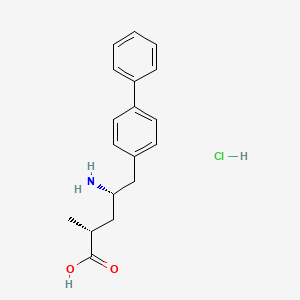

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, a group of compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related quinoline carboxylic acid derivatives has been reported in several studies. For instance, a tandem conjugate addition/cyclization protocol has been used to synthesize 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives with high diastereoselectivity and enantioselectivity . Another study reported the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drug analogs, through condensation and cyclodehydration reactions . These methods could potentially be adapted for the synthesis of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined using X-ray analysis, which revealed the presence of aromatic π-stacking interactions and hydrogen bonds that stabilize the structure . Similar techniques could be employed to analyze the molecular structure of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, providing insights into its three-dimensional conformation and potential interaction sites.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including noncovalent interactions with carboxylic acids to form supramolecular architectures . These interactions are crucial for understanding the binding properties of quinoline compounds. Additionally, the gas-phase reaction of substituted isoquinolines to carboxylic acids has been studied using mass spectrometry, revealing favored formations of carboxylic acids after collisional activation . These findings could inform the reactivity of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids can be inferred from related compounds. For instance, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure suggests good yields and the potential for halogenation reactions . Moreover, the microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives indicates high yields, broad antimicrobial activity, and efficient reaction times . These properties could be relevant to the compound of interest, suggesting potential for efficient synthesis and biological applications.

Safety And Hazards

特性

IUPAC Name |

2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-3-4-5-14-6-8-15(9-7-14)19-12-17(21(24)25)16-10-11-18(22)13(2)20(16)23-19/h6-12H,3-5H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMULXQZHBVPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)